Paliperidone Palmitate
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMKSBFLAZZBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870217 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199739-10-1 | |
| Record name | Paliperidone palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199739-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paliperidone Palmitate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199739101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R/S)-3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALIPERIDONE PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8P8USM8FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology and Neurobiological Mechanisms
Mechanism of Action
A cornerstone of paliperidone's pharmacology is its function as a potent antagonist of dopamine (B1211576) D₂ receptors. drugbank.commedkoo.comebi.ac.uk This blockade is theorized to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, by normalizing dopaminergic hyperactivity within the brain's mesolimbic pathway. medkoo.com Laboratory binding assays confirm that paliperidone (B428) has a high affinity for human D₂ receptors. medkoo.com Research findings have placed the inhibition constant (Ki), a measure of binding affinity, in the range of 1.4 nM to 6.6 nM. medkoo.comjnjmedicalconnect.com Clinical studies using Positron Emission Tomography (PET) have visualized this interaction, showing that therapeutic doses of paliperidone occupy a substantial portion of D₂ receptors, with a 60% to 80% occupancy rate being associated with clinical efficacy. jnjmedicalconnect.comnih.govresearchgate.net
In addition to its dopaminergic activity, paliperidone is a strong antagonist of serotonin (B10506) 5-HT₂A receptors. drugbank.commedkoo.cominvivochem.com This dual-action is a hallmark of atypical antipsychotics. The high ratio of 5-HT₂A to D₂ receptor blockade is thought to contribute to a more favorable side effect profile, particularly a lower risk of extrapyramidal symptoms, compared to older antipsychotics. nih.govnih.gov Furthermore, 5-HT₂A antagonism may facilitate dopamine release in the prefrontal cortex, which could help address the negative and cognitive symptoms of schizophrenia. medkoo.com Paliperidone's affinity for the 5-HT₂A receptor is particularly high, with reported Ki values between 0.22 nM and 0.8 nM. medkoo.comnih.gov At therapeutic concentrations, the occupancy of 5-HT₂A receptors is significantly greater than that of D₂ receptors. thieme-connect.com
Paliperidone also acts as an antagonist at both alpha-1 (α₁) and alpha-2 (α₂) adrenergic receptors. drugbank.comwikipedia.orgnih.govnih.gov This activity is not considered central to its antipsychotic effects but is linked to certain side effects like orthostatic hypotension (a drop in blood pressure upon standing). nih.govnih.gov Reports suggest paliperidone has a weaker affinity for these receptors compared to its parent compound, risperidone (B510). nih.gov Nevertheless, the binding is notable, with Ki values for α₁ receptors ranging from 1.3 to 11 nM and for the α₂C receptor subtype around 14 nM. jnjmedicalconnect.comnih.govnih.gov
The pharmacological profile of paliperidone includes antagonist activity at H₁ histaminergic receptors. drugbank.comnih.govnih.gov This interaction is primarily associated with potential side effects such as sedation and weight gain, rather than the drug's core therapeutic action. nih.gov Paliperidone's affinity for the H₁ receptor is considered moderate, with Ki values reported in the range of 19 nM to 34 nM. medkoo.comjnjmedicalconnect.com
A significant feature of paliperidone is its negligible affinity for cholinergic muscarinic receptors. nih.govmedkoo.comnih.govnih.gov This is a clinically relevant advantage, as it avoids the anticholinergic side effects common to many other antipsychotics, such as cognitive deficits, dry mouth, and constipation. nih.govnih.gov
Data Tables
Table 1: Paliperidone Receptor Binding Affinities (Ki, nM)
This interactive table summarizes the binding affinity of paliperidone for various neuroreceptors. A lower Ki value signifies a stronger binding affinity.
| Receptor | Reported Ki (nM) Range | References |
| Dopamine D₂ | 1.4 - 6.6 | medkoo.comjnjmedicalconnect.comnih.gov |
| Serotonin 5-HT₂A | 0.22 - 0.8 | medkoo.comnih.gov |
| Alpha-1 Adrenergic | 1.3 - 11 | jnjmedicalconnect.comnih.gov |
| Alpha-2 Adrenergic | ~14 (for α₂C subtype) | nih.gov |
| H₁ Histaminergic | 19 - 34 | medkoo.comjnjmedicalconnect.com |
| Cholinergic Muscarinic | No significant affinity | nih.govmedkoo.comnih.govnih.gov |
Pharmacokinetics
The pharmacokinetic profile of paliperidone palmitate is characterized by its formulation as a long-acting injectable (LAI) prodrug, which allows for extended dosing intervals. Its unique properties are a result of its slow absorption and conversion to the active moiety, paliperidone.
This compound is an inactive prodrug, specifically the palmitate ester of paliperidone. nih.govnih.gov Following intramuscular administration, it undergoes hydrolysis mediated by enzymes called esterases. nih.gov This enzymatic process cleaves the palmitate moiety from the parent compound, releasing the pharmacologically active agent, paliperidone, into the systemic circulation. nih.govresearchgate.net This conversion is a critical step that follows the slow dissolution of the drug from the injection depot. nih.gov
The sustained-release characteristic of this compound is primarily due to its formulation as an aqueous suspension of nanocrystals. nih.govnih.gov These drug crystals have very low water solubility. nih.gov When injected intramuscularly, the nanocrystals form a depot at the site of injection from which the this compound dissolves slowly. nih.govnih.gov This slow dissolution process is the rate-limiting step in the absorption of the drug, governing the sustained release of paliperidone into the bloodstream. fda.gov The release of the active drug begins as early as the first day after injection and can persist for an extended period, up to 126 days for the once-monthly formulation. nih.govjnjmedicalconnect.com The particle size of the nanocrystals is a key factor in determining the release duration; the three-month formulation contains larger particles than the one-month formulation, which allows for an even slower dissolution and a longer dosing interval. nih.gov
The absorption of paliperidone following the administration of this compound is a gradual process, leading to a slow attainment of peak plasma concentrations (Cmax).
For the once-monthly (PP1M) formulation, plasma concentrations of paliperidone gradually rise after a single intramuscular injection. jnjmedicalconnect.com The median time to reach Cmax (Tmax) ranges from 13 to 17 days. jnjmedicalconnect.comnih.gov The injection site influences the absorption profile; administration into the deltoid muscle leads to an approximately 28% to 30% higher Cmax compared to injection into the gluteal muscle. jnjmedicalconnect.com
For the three-month (PP3M) formulation, the absorption is even more prolonged. Peak plasma concentrations are typically reached between 23 and 34 days post-injection. fda.govnih.gov
Table 1: Median Time to Peak Plasma Concentration (Tmax) for this compound Formulations
| Formulation | Injection Site | Median Tmax (Days) |
| Once-Monthly (PP1M) | Deltoid | 13 - 14 nih.gov |
| Once-Monthly (PP1M) | Gluteal | 13 - 17 jnjmedicalconnect.comnih.gov |
| Three-Month (PP3M) | Deltoid/Gluteal | 23 - 34 fda.govnih.gov |
This compound exhibits a phenomenon known as "flip-flop" pharmacokinetics. fda.govmdedge.com This occurs when the rate of drug absorption from the injection site is slower than its rate of elimination from the body. Consequently, the apparent terminal half-life of the drug is determined by its absorption rate, not its elimination rate. fda.govmdedge.com
This characteristic results in a significantly long apparent half-life, which is the basis for the extended dosing intervals.
For the once-monthly (PP1M) formulation, the median apparent half-life of paliperidone is in the range of 25 to 49 days. nih.govnih.govjnjmedicalconnect.com
For the three-month (PP3M) formulation, the median apparent half-life is substantially longer, approximately 2 to 4 months. fda.govnih.gov More specifically, studies have reported the half-life to be between 84 and 95 days following deltoid administration and 118 to 139 days after gluteal administration. nih.govfda.gov
For the once-monthly (PP1M) formulation, the AUC increases proportionally with doses ranging from 25 to 150 mg equivalents. nih.gov However, the peak plasma concentration (Cmax) shows a slightly less than dose-proportional increase at doses above 50 mg equivalents. nih.gov
For the three-month (PP3M) formulation, both AUC and Cmax appear to be dose-proportional across a dose range of 75 to 525 mg equivalents. fda.govnih.gov
Table 2: Dose Proportionality of this compound Formulations
| Formulation | Parameter | Dose Proportionality |
| Once-Monthly (PP1M) | AUC | Proportional (25-150 mg eq.) nih.gov |
| Once-Monthly (PP1M) | Cmax | Slightly less than proportional (>50 mg eq.) nih.gov |
| Three-Month (PP3M) | AUC | Proportional (75-525 mg eq.) fda.govnih.gov |
| Three-Month (PP3M) | Cmax | Proportional (75-525 mg eq.) nih.gov |
The bioavailability of paliperidone from the long-acting injectable formulations is high. The relative bioavailability of the three-month formulation of this compound is approximately 100% when compared to an intramuscular injection of immediate-release paliperidone. nih.gov
The dosing regimen for the once-monthly formulation is specifically designed to rapidly achieve therapeutic plasma concentrations of paliperidone, thereby eliminating the need for oral supplementation, which is a common requirement for initiating treatment with other long-acting antipsychotics. nih.govbuffalo.edu Pharmacokinetic simulations have shown that the systemic exposure (AUC) following a 75 mg equivalent monthly injection of this compound is comparable to the exposure achieved with a daily 6 mg dose of the oral extended-release (ER) formulation of paliperidone. fda.gov
Elimination Pathways, including Renal Excretion
The primary route of elimination for paliperidone is through the kidneys. nih.govnih.gov Following the administration of a single 1 mg oral dose of radiolabeled paliperidone, approximately 77% to 87% of the radioactivity was recovered in the urine, with another 7% to 14% found in the feces. nih.gov A significant portion of the dose, about 59%, is excreted in the urine as unchanged paliperidone. nih.govdrugbank.comnih.gov This substantial renal excretion of the parent drug underscores the kidney's critical role in its clearance.
The elimination of paliperidone is influenced by renal function. Studies have shown that total clearance of paliperidone is reduced in individuals with impaired renal function. fda.gov Specifically, clearance was reduced by an average of 32% in mild renal impairment, 64% in moderate impairment, and 71% in severe renal impairment. fda.gov The terminal elimination half-life of paliperidone is approximately 23 hours in individuals with normal renal function. drugbank.comfda.govnih.gov
Minimal Hepatic Metabolism and CYP Enzyme Involvement (CYP2D6, CYP3A4)
Paliperidone undergoes limited metabolism by the liver. nih.govnih.govpsychdb.com Four main metabolic pathways have been identified: oxidative N-dealkylation, monohydroxylation, alcohol dehydrogenation, and benzisoxazole scission. nih.govdrugbank.com However, none of these pathways account for more than 10% of the administered dose. drugbank.comfda.gov
Pharmacodynamics
Receptor Binding Profiles and Their Therapeutic Implications
Paliperidone exhibits a strong binding affinity for dopamine D2 and serotonin 5-HT2A receptors, where it acts as an antagonist. patsnap.comdrugbank.comnih.gov Its therapeutic efficacy in managing schizophrenia is believed to stem from this dual antagonism. drugbank.compsychdb.com The drug also demonstrates antagonistic activity at α1- and α2-adrenergic receptors and H1 histaminergic receptors. nih.govdrugbank.compsychdb.com Conversely, it shows negligible affinity for cholinergic muscarinic receptors. patsnap.com
The blockade of D2 receptors is primarily associated with the alleviation of the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.com The antagonism of 5-HT2A receptors is thought to contribute to its effects on the negative and cognitive symptoms of the disorder. patsnap.com Activity at adrenergic and histaminergic receptors may be related to some of the drug's other effects. drugbank.compsychdb.com
Table 1: Receptor Binding Profile of Paliperidone
| Receptor | Action | Affinity | Therapeutic Implication/Potential Effect |
|---|---|---|---|
| Dopamine D2 | Antagonist | High | Alleviation of positive symptoms |
| Serotonin 5-HT2A | Antagonist | High | Addresses negative and cognitive symptoms |
| α1-Adrenergic | Antagonist | Moderate | May be related to other drug effects |
| α2-Adrenergic | Antagonist | Moderate | May be related to other drug effects |
| H1 Histaminergic | Antagonist | Moderate | May be related to other drug effects |
This table provides a simplified overview of receptor interactions and their generally accepted therapeutic implications.
Modulation of Dopaminergic Hyperactivity in Mesolimbic Pathway
A core neurobiological theory of schizophrenia posits that hyperactivity of the mesolimbic dopamine pathway contributes significantly to the manifestation of positive symptoms. patsnap.comnih.gov Paliperidone, through its potent antagonism of D2 receptors in this pathway, effectively dampens this excessive dopaminergic signaling. patsnap.comyoutube.com This action is central to its ability to reduce symptoms like hallucinations and delusional thinking. youtube.com
Mitigation of Serotonergic Activity
In addition to its dopaminergic modulation, paliperidone significantly impacts the serotonergic system, primarily through its strong blockade of 5-HT2A receptors. patsnap.comyoutube.com This action is thought to have a disinhibitory effect on dopamine release in other critical brain regions, such as the prefrontal cortex. This may, in turn, contribute to the improvement of negative symptoms and cognitive deficits associated with schizophrenia. patsnap.com This dual-action on both serotonin and dopamine systems is a hallmark of atypical antipsychotics like paliperidone. patsnap.comyoutube.com
Clinical Efficacy and Effectiveness Studies
Study Methodologies and Designs
The clinical development and post-marketing evaluation of paliperidone (B428) palmitate have been supported by a wide range of study designs, each contributing a unique perspective on its therapeutic value. These methodologies range from highly controlled experimental designs to observational studies that reflect real-world clinical practice.
Randomized Controlled Trials (RCTs)
Randomized controlled trials (RCTs) represent the gold standard for establishing the efficacy and safety of a new treatment. In these studies, patients are randomly assigned to receive either paliperidone palmitate or a comparator, which could be a placebo or another active medication.
Several short-term, double-blind, placebo-controlled RCTs have demonstrated the efficacy of once-monthly this compound in treating acutely symptomatic patients with schizophrenia. nih.gov For instance, a 9-week study showed that fixed doses of 50 mg eq. and 100 mg eq. of this compound resulted in significant improvements in the Positive and Negative Syndrome Scale (PANSS) total scores compared to placebo (p<0.01). nih.gov Another 13-week RCT found that the 100 mg eq. dose significantly improved PANSS total scores versus placebo (p=0.02). nih.gov A study that utilized a revised dosing regimen to achieve therapeutic plasma levels more rapidly also demonstrated significant improvements in PANSS total scores for all this compound dose groups (25, 100, and 150 mg eq.) compared to placebo (p≤0.034). nih.gov
Longer-term RCTs have focused on the prevention of relapse. One such study, the this compound Research in Demonstrating Effectiveness (PRIDE) trial, was a 15-month, randomized, open-label study comparing once-monthly this compound to daily oral antipsychotics in adults with schizophrenia and a history of incarceration. psychiatrist.com This study found that this compound was superior in delaying the time to first treatment failure (Hazard Ratio [HR] 1.43; p=0.011). psychiatrist.com
| Key Randomized Controlled Trials of this compound | |
| Study | Key Findings |
| 9-week, double-blind, placebo-controlled | Significant improvement in PANSS total scores with 50 mg eq. and 100 mg eq. doses vs. placebo (p<0.01). nih.gov |
| 13-week, double-blind, placebo-controlled | Significant improvement in PANSS total scores with 100 mg eq. dose vs. placebo (p=0.02). nih.gov |
| Placebo-controlled, revised dosing regimen | Significant improvement in PANSS total scores with 25, 100, and 150 mg eq. doses vs. placebo (p≤0.034). nih.gov |
| PRIDE Trial (15-month, open-label vs. oral antipsychotics) | This compound significantly delayed time to first treatment failure (HR 1.43, p=0.011). psychiatrist.com |
Open-Label Extension Studies
Open-label extension (OLE) studies provide valuable data on the long-term efficacy and safety of a treatment. In these studies, patients who have completed a prior clinical trial are offered continued treatment with the study drug in an open-label fashion.
A 52-week OLE study of paliperidone extended-release (ER), the oral formulation of paliperidone, included patients who had participated in a double-blind, placebo-controlled recurrence prevention study. nih.gov The results showed that the mean PANSS total score decreased from the open-label baseline to the endpoint for all patient groups, indicating sustained efficacy. nih.gov
More recently, a 2-year OLE study of the 6-month formulation of this compound (PP6M) enrolled participants who had completed a 1-year double-blind study without relapse. nih.gov This study demonstrated long-term efficacy with a low relapse rate of 3.9% over the 2-year period. nih.gov Clinical and functional improvements were maintained, as evidenced by stable scores on the PANSS, Clinical Global Impression-Severity (CGI-S), and Personal and Social Performance (PSP) scales. nih.govnih.gov Another 2-year OLE of a 1-year RCT supported favorable long-term outcomes for up to 3 years in adults with schizophrenia receiving this compound every 6 months. nih.gov
| Key Open-Label Extension Studies of this compound | |
| Study | Key Findings |
| 52-week OLE of Paliperidone ER | Sustained efficacy with a decrease in mean PANSS total score from baseline to endpoint. nih.gov |
| 2-year OLE of PP6M | Low relapse rate of 3.9% over 2 years with maintained clinical and functional improvements. nih.gov |
| 2-year OLE of a 1-year RCT (PP6M) | Favorable long-term outcomes for up to 3 years in adults with schizophrenia. nih.gov |
Mirror-Image Studies
Mirror-image studies are a type of observational study where a patient's clinical outcomes during a period before starting a new treatment are compared to the outcomes after initiating that treatment. These studies are particularly useful for assessing the impact of a treatment on outcomes like hospitalization rates.
A 1-year mirror-image study conducted in Canada found that for patients with schizophrenia, the initiation of this compound as the first long-acting injectable (LAI) was associated with a decrease in the number of hospital admissions from 1.9 per patient-year to 0.64 per patient-year (p<0.0001). nih.gov Another retrospective mirror-image study observed a significant reduction in the mean number of admissions (from 0.83 to 0.17 per patient, p<0.0002) and bed days (from 24.85 to 8.74 days, p<0.006) in the year following the initiation of this compound. researchgate.net Similarly, another study reported a significant reduction in the number of admissions after starting this compound, with the median number of admissions decreasing from 1 to 0 and the median number of bed days decreasing from 20 to 0. nih.gov A 10-year mirror-image study also found significant reductions in the number and length of hospitalizations and the number of psychiatric emergency room visits after the initiation of once-monthly this compound. researchgate.net
| Key Mirror-Image Studies of this compound | |
| Study | Key Findings |
| 1-year Canadian study | Number of hospital admissions decreased from 1.9 to 0.64 per patient-year (p<0.0001). nih.gov |
| Retrospective mirror-image study | Mean number of admissions fell from 0.83 to 0.17 (p<0.0002); mean bed days decreased from 24.85 to 8.74 (p<0.006). researchgate.net |
| Retrospective observational study | Median number of admissions reduced from 1 to 0; median bed days decreased from 20 to 0. nih.gov |
| 10-year mirror-image study | Significant reductions in number and length of hospitalizations and emergency room visits. researchgate.net |
Real-World Evidence Studies
Real-world evidence (RWE) studies examine the effectiveness of a treatment in routine clinical practice, often including patient populations that are more diverse and have more comorbidities than those enrolled in typical RCTs.
The PRIDE study, in addition to being an RCT, is also considered a real-world study due to its inclusion of patients with a history of incarceration, a group often excluded from clinical trials. mdedge.com The results demonstrated that once-monthly this compound was more effective in delaying treatment failure compared to daily oral antipsychotics in this real-world population. psychiatrist.com An analysis of the PRIDE trial also showed that this compound significantly reduced the mean cumulative function of treatment failures and institutionalizations compared to oral antipsychotics (p=0.007 and p=0.005, respectively). nih.gov
A retrospective cohort study using Missouri Medicaid data found that patients initiating this compound had a statistically significant reduction in the adjusted likelihood of an all-cause emergency department visit compared to those starting an oral second-generation antipsychotic. becarispublishing.com A real-world study in China reported that patients with initial episodes of schizophrenia who were treated with this compound had significantly fewer relapses compared to patients with non-initial episodes (11.11% vs. 34.72%; p < 0.05). nih.gov
| Key Real-World Evidence Studies of this compound | |
| Study | Key Findings |
| PRIDE Trial | Delayed treatment failure compared to oral antipsychotics in patients with a history of incarceration. psychiatrist.commdedge.com |
| PRIDE Trial (MCF analysis) | Significantly reduced mean cumulative function of treatment failures (p=0.007) and institutionalizations (p=0.005) vs. oral antipsychotics. nih.gov |
| Missouri Medicaid Cohort Study | Significant reduction in adjusted likelihood of all-cause emergency department visits vs. oral second-generation antipsychotics. becarispublishing.com |
| Chinese Real-World Study | Patients with initial episodes had fewer relapses than those with non-initial episodes (11.11% vs. 34.72%; p < 0.05). nih.gov |
Comparative Effectiveness Research (CER)
Comparative effectiveness research (CER) directly compares the benefits and harms of different treatment options. These studies are designed to inform clinical decision-making by providing evidence on which interventions are most effective for which patients under specific circumstances.
A study comparing this compound to oral second-generation antipsychotics found that patients treated with this compound had significantly higher medication adherence and perceived general health scores. nih.govbohrium.com An early postmarketing comparative effectiveness study using Missouri Medicaid data showed a statistically significant reduction in the adjusted likelihood of an all-cause emergency department visit for patients on this compound compared to those on oral second-generation antipsychotics. becarispublishing.com However, a study analyzing a large electronic health record dataset in the UK found no significant differences in the number of days as an inpatient or the number of hospital admissions in the three years after initiation between this compound and other LAI antipsychotics. nih.govnih.gov It is important to note that in this study, patients prescribed this compound had more frequent and lengthy hospital admissions prior to initiation. nih.govnih.gov
| Key Comparative Effectiveness Research on this compound | |
| Study | Key Findings |
| Comparison with Oral SGAs | Higher medication adherence and perceived general health scores with this compound. nih.govbohrium.com |
| Missouri Medicaid CER | Reduced adjusted likelihood of all-cause emergency department visits compared to oral SGAs. becarispublishing.com |
| UK Electronic Health Record Study | No significant difference in inpatient days or hospital admissions compared to other LAIs, though the this compound group had more severe illness at baseline. nih.govnih.gov |
Systematic Reviews and Meta-Analyses
Systematic reviews and meta-analyses synthesize the results of multiple individual studies to provide a more comprehensive and statistically powerful estimate of a treatment's effect.
A Cochrane systematic review found that in short-term trials, this compound was more effective than placebo for people with schizophrenia. nationalelfservice.net The review also concluded that flexibly dosed this compound (approximately 70 to 110 mg every four weeks) appears comparable in efficacy to flexibly dosed risperidone (B510) long-acting injection (approximately 35 mg every two weeks). nationalelfservice.net
A systematic review of real-world studies concluded that comparative effectiveness data indicate that once-monthly this compound has a lower likelihood of relapse-related events, including rehospitalization, compared to oral antipsychotics. nih.gov However, a randomized, double-blind study included in this review showed no advantage of this compound over haloperidol (B65202) decanoate (B1226879) in the time to treatment failure. nih.gov A meta-analysis comparing this compound with paliperidone extended-release for the acute treatment of schizophrenia found that both formulations outperformed placebo, with no statistically significant differences in efficacy between the two. nih.gov
| Key Systematic Reviews and Meta-Analyses of this compound | |
| Review/Meta-Analysis | Key Findings |
| Cochrane Systematic Review | More effective than placebo in short-term trials; comparable efficacy to risperidone long-acting injection. nationalelfservice.net |
| Systematic Review of Real-World Studies | Lower likelihood of relapse-related events compared to oral antipsychotics; no advantage over haloperidol decanoate in time to treatment failure. nih.gov |
| Meta-analysis vs. Paliperidone ER | Both formulations outperformed placebo in acute treatment of schizophrenia with no significant difference in efficacy between them. nih.gov |
Post Hoc Analyses of Clinical Trial Data
Post hoc analyses of pivotal clinical trials have provided deeper insights into the specific applications and benefits of this compound. One such analysis of a 13-week, double-blind trial focused on a subgroup of markedly to severely ill patients with schizophrenia. nih.gov This analysis revealed that acute treatment with a 234 mg dose of this compound resulted in a statistically significant improvement in psychotic symptoms, as measured by the Positive and Negative Syndrome Scale (PANSS), compared to placebo as early as day 4. nih.gov
Another post hoc analysis examined the outcomes for 97 patients who relapsed while receiving placebo in a multinational relapse prevention study. nih.gov Upon re-initiating treatment with this compound, these patients were followed for eight months. The analysis found a small but statistically significant increase in PANSS total scores post-relapse compared to their pre-relapse baseline, suggesting that a subset of patients may experience evolving treatment refractoriness after a relapse. nih.gov
Further analyses have explored patient characteristics associated with successful treatment outcomes. A post hoc analysis of a relapse prevention study for the three-month formulation of this compound (PP3M) compared patients who were successfully randomized to the trial versus those who were not. nih.gov It found that patients who were adequately stabilized, as indicated by significantly lower PANSS and Clinical Global Impression-Severity (CGI-S) scores and higher Personal and Social Performance (PSP) scores after four months of the once-monthly formulation (PP1M), were more likely to be successfully transitioned to the longer-acting formulation. nih.gov This highlights that confirming symptom stabilization on PP1M is a critical factor for maximizing the treatment response when transitioning to PP3M. nih.gov
In a study comparing this compound to risperidone long-acting injectable (RLAI), a post hoc analysis was conducted on subgroups based on their prior medication. youtube.com The results indicated that both injectable formulations led to significant reductions in schizophrenia symptoms, irrespective of whether the patients had been recently treated with oral risperidone or other oral antipsychotics. youtube.com This suggests that the long-acting formulation itself contributes to improved treatment response, potentially by addressing issues of nonadherence to oral medications. youtube.com
Efficacy in Schizophrenia
This compound has demonstrated efficacy in controlling symptoms during the acute phase of schizophrenia in several randomized, double-blind, placebo-controlled trials. oup.comnih.gov A Phase 2b study involving 197 acutely symptomatic participants found that both 50 mg eq. and 100 mg eq. doses of this compound led to significant reductions in PANSS total scores at the endpoint compared to placebo. oup.comnih.gov Similarly, scores on the Clinical Global Impression-Severity (CGI-S) scale showed significant improvement for both dose groups over placebo. oup.com
The efficacy in acutely ill patients was further detailed in a post hoc analysis of a 13-week trial that included a subgroup of 312 markedly to severely ill individuals. nih.gov In this population, patients receiving an initial 234 mg dose of this compound showed a significant improvement in PANSS total scores versus placebo by day 4, with the improvement persisting at all subsequent time points. nih.gov
Table 1: Mean Change in PANSS Total Score in Acutely Symptomatic Patients (Phase 2b Study) A negative change indicates improvement.
| Treatment Group | Mean Change from Baseline at Endpoint | p-value vs. Placebo |
|---|---|---|
| Placebo | -4.1 | N/A |
| This compound (50 mg eq.) | -13.9 | ≤0.001 |
| This compound (100 mg eq.) | -17.8 | ≤0.001 |
Data sourced from a 9-week, placebo-controlled study. oup.com
Beyond symptom scores, the effectiveness of this compound in the acute phase has been observed in real-world settings. A retrospective mirror-image study demonstrated its effectiveness in reducing the use of acute psychiatric services. nih.gov Following initiation of the once-monthly formulation (PP1M), there was a significant reduction in both the mean number of hospitalizations and the total number of hospitalization days over a one-year period compared to the year prior. nih.gov
A cornerstone of schizophrenia management is the prevention of relapse during the maintenance phase of treatment. This compound has been shown to be significantly more effective than placebo in delaying time-to-relapse in a randomized, double-blind, placebo-controlled maintenance study. rowan.edu The final analysis of this study, which included 408 patients, showed that the risk of relapse was 3.6 times higher for patients receiving placebo compared to those continuing on this compound. rowan.edu
Longer-acting formulations of this compound may offer further benefits in relapse prevention. Evidence suggests that the 3-month (PP3M) and 6-month (PP6M) formulations are effective in reducing relapse risk. nih.govoup.com A phase-4 study that constructed external comparator arms using real-world data found that in a clinical trial setting, the 6-month formulation was associated with a significant delay in time to relapse and lower relapse rates compared to the 1-month and 3-month formulations used in real-world settings. nih.gov A post hoc analysis also reported longer relapse-free periods for patients who withdrew from PP3M (13 months) compared to those who withdrew from PP1M (6 months) or oral paliperidone (2 months). oup.com
The value of continuous treatment with long-acting injectables for relapse prevention was also highlighted in a post-hoc analysis of a one-year, open-label study. hofstra.edu The findings indicated that continued use of this compound was effective in preventing schizophrenia relapses, with a particular benefit noted in patients who had a history of suboptimal adherence to antipsychotic medications. hofstra.edu
Table 2: Relapse Prevention in Schizophrenia Maintenance Therapy
| Study | Treatment Groups | Primary Outcome | Result |
|---|---|---|---|
| Double-Blind, Placebo-Controlled Study rowan.edu | This compound vs. Placebo | Time-to-relapse | Significantly delayed in the this compound group (Hazard Ratio: 3.60 for placebo vs. This compound). |
| Randomized, Rater-Blinded Study researchgate.netnih.gov | This compound vs. Oral Antipsychotics | Time-to-relapse | Significantly longer in the this compound group (85% relapse-free at 469 days vs. 249 days for oral antipsychotics). |
Direct, head-to-head clinical trial data comparing the efficacy of this compound with first-generation long-acting injectable antipsychotics (FGA-LAIs) are limited. However, available evidence from comparative and naturalistic studies suggests comparable efficacy in key clinical outcomes.
A review of literature indicated that once-monthly this compound has demonstrated comparable efficacy to FGA-LAIs in reducing the severity of schizophrenia and rates of re-hospitalization. nih.gov One study that followed 311 participants for up to 24 months found that the efficacy of this compound was not different from that of haloperidol decanoate. nih.gov Furthermore, a naturalistic study comparing clinical and functional outcomes found that patients prescribed this compound, aripiprazole (B633) prolonged release, or haloperidol decanoate showed similar and significant reductions in urgent psychiatric consultations and hospitalizations. nih.gov
Multiple studies, including pragmatic and randomized controlled trials, have compared the effectiveness of this compound to daily oral antipsychotics, often demonstrating an advantage for the long-acting injectable formulation in preventing relapse and treatment failure. nih.govoup.comnih.gov
The this compound Research in Demonstrating Effectiveness (PRIDE) study was a 15-month, randomized, open-label trial designed to reflect real-world clinical management. psychiatrist.com It compared once-monthly this compound to a choice of seven different daily oral antipsychotics in adults with schizophrenia and a history of incarceration. nih.govpsychiatrist.com The study found that this compound was associated with a significant delay in the time to first treatment failure. psychiatrist.com
Table 3: Treatment Failure Rates in the PRIDE Study (15-Month Follow-up)
| Treatment Group | Rate of First Treatment Failure | Hazard Ratio (vs. This compound) | p-value |
|---|---|---|---|
| This compound | 39.8% | N/A | .011 |
| Oral Antipsychotics | 53.7% | 1.43 | .011 |
Data sourced from the PRIDE study. psychiatrist.com
In a separate 24-month, rater-blinded study involving patients with a recent diagnosis of schizophrenia (within 5 years), this compound demonstrated superiority over oral antipsychotics in relapse prevention. researchgate.netnih.gov Time to relapse was significantly longer for the this compound group, with a 29.4% relative risk reduction in meeting relapse criteria compared to the oral antipsychotic group. researchgate.netnih.gov Additionally, a retrospective cohort study using patient claims data found that patients initiated on this compound had lower adjusted odds ratios for emergency department visits compared to those starting on oral second-generation antipsychotics. becarispublishing.com
The effect of this compound on the cognitive deficits associated with schizophrenia is an area of ongoing research. Studies suggest that treatment may be associated with improvements in certain cognitive domains, although clear superiority over other antipsychotics has not been consistently established.
One observational, longitudinal study investigated cognitive changes in 27 patients with schizophrenia who were switched from either oral risperidone or risperidone long-acting injection to this compound. nih.gov Over a six-month follow-up period, patients showed significant improvements in 6 out of 10 cognitive tasks assessed by the MATRICS Consensus Cognitive Battery (MCCB). nih.gov
Table 4: Cognitive Domains with Significant Improvement After Switching to this compound from Risperidone
| Cognitive Domain |
|---|
| Processing Speed |
| Working Memory |
| Visual Memory |
| Reasoning and Problem Solving |
| Attention and Vigilance |
Data sourced from Tost et al. (2023). nih.gov
A post hoc analysis of the DREaM trial compared cognitive performance in patients with recent-onset schizophrenia treated with either this compound or oral antipsychotics. jnjmedicalconnect.com While cognitive performance improved significantly from baseline in both treatment groups, the rates of change in neurocognitive scores were not significantly different between the two. jnjmedicalconnect.com Another study comparing this compound to risperidone LAI in patients with non-acute schizophrenia found no significant between-group differences in most cognitive scores, with the exception of the attention and processing speed score, which showed a greater improvement for the this compound group. jnjmedicalconnect.com
Impact on Cognitive Functioning
Efficacy in Schizoaffective Disorder
This compound is an effective treatment for both the acute management and maintenance therapy of schizoaffective disorder. nih.gov A pivotal 15-month, double-blind, placebo-controlled relapse prevention study demonstrated its efficacy. nih.govclinicaltrials.gov In this trial, this compound was significantly superior to placebo in delaying relapse, whether used as monotherapy or as an adjunct to mood stabilizers or antidepressants. nih.govinvegasustennahcp.com The risk of relapse for patients on placebo was 3.38 times higher for those on monotherapy and 2.03 times higher for those receiving adjunctive therapy, compared to those on this compound. nih.gov
An analysis based on illness duration in patients with schizoaffective disorder found that once-monthly this compound led to significant improvements in psychotic, mood, and functional scores in both recent-onset and chronic illness groups. nih.gov However, the improvements were greater in the recent-onset subpopulation. nih.gov During a double-blind, placebo-controlled phase of this study, relapse rates were significantly lower with this compound compared to placebo in both recent-onset (10.2% vs. 30.0%) and chronic illness (18.1% vs. 35.5%) groups. nih.gov These findings underscore the utility of this compound as a robust treatment option for the long-term management of schizoaffective disorder. nih.govhmpgloballearningnetwork.com
Monotherapy vs. Adjunctive Therapy with Mood Stabilizers/Antidepressants
The therapeutic utility of this compound has been assessed both as a monotherapy and as an adjunctive treatment for schizoaffective disorder, a condition characterized by both psychotic and mood symptoms.
In a significant relapse prevention study involving patients with schizoaffective disorder, this compound demonstrated efficacy in delaying relapse whether used alone or in conjunction with mood stabilizers or antidepressants. nih.govpsychiatrist.comnih.govnih.gov The study design involved stabilizing patients on this compound (either as monotherapy or adjunctive therapy) before randomizing them to continue the active treatment or switch to a placebo. nih.gov The results showed that continued treatment with this compound significantly delayed the time to relapse of psychotic, depressive, and/or manic symptoms compared to placebo. psychiatrist.comnih.gov
Notably, the risk of relapse was significantly higher for patients on placebo in both treatment strategy groups. For those receiving this compound as monotherapy, the relapse risk was 3.38 times greater for those who were switched to placebo. nih.govunich.it In the adjunctive therapy group, the relapse risk for the placebo group was 2.03 times higher than for those continuing on this compound with a mood stabilizer or antidepressant. nih.govunich.it These findings suggest that this compound is an effective maintenance treatment for schizoaffective disorder, both on its own and as part of a combination therapy regimen. nih.govnih.govtandfonline.com The efficacy of this compound as a monotherapy may offer the advantage of a simplified treatment regimen, potentially reducing the burden of managing multiple psychotropic medications for both clinicians and patients. psychiatrist.com
Relapse Risk in Schizoaffective Disorder: this compound vs. Placebo
| Treatment Approach | Hazard Ratio (Placebo vs. This compound) | p-value |
|---|---|---|
| Monotherapy | 3.38 | 0.002 |
| Adjunctive Therapy | 2.03 | 0.021 |
This table is based on data from a relapse prevention study in patients with schizoaffective disorder.
Impact on Psychotic, Depressive, and Manic Symptoms
This compound has demonstrated a broad spectrum of efficacy, impacting not only the core psychotic symptoms but also the affective symptoms commonly associated with schizoaffective disorder.
In a relapse-prevention study for schizoaffective disorder, treatment with once-monthly this compound, as both monotherapy and adjunctive therapy, was associated with significant improvements from baseline in psychotic, depressive, and manic symptoms. nih.gov These improvements were observed as early as week one and were sustained throughout the 25-week open-label phase of the study. nih.gov The study utilized various scales to measure these changes, including the Positive and Negative Syndrome Scale (PANSS) for psychotic symptoms, the Hamilton Depression Rating Scale (HAM-D-21) for depressive symptoms, and the Young Mania Rating Scale (YMRS) for manic symptoms. nih.govnih.govnih.gov At the endpoint of the double-blind phase, significant improvements were noted in the this compound group compared to the placebo group across these measures. nih.gov
Furthermore, a six-month study of patients with schizophrenia who were switched to this compound from oral aripiprazole due to a lack of success with the latter, showed significant and clinically relevant improvements in negative and depressive symptoms. researchgate.netscielo.org.co This suggests that this compound may have a beneficial effect on mood symptoms even in patients with a primary diagnosis of schizophrenia. researchgate.netscielo.org.copsychiatrist.com
It is important to note a case report where a patient with a history of schizoaffective disorder developed euphoric mania symptoms after the initiation of this compound for a psychotic episode. dusunenadamdergisi.org This highlights the complexity of managing schizoaffective disorder and the need for careful monitoring of mood symptoms during treatment. dusunenadamdergisi.org
Symptom Improvement in Schizoaffective Disorder with this compound
| Symptom Domain | Assessment Scale | Outcome |
|---|---|---|
| Psychosis | PANSS | Significant improvement from baseline nih.gov |
| Depression | HAM-D-21 | Significant improvement from baseline nih.gov |
| Mania | YMRS | Significant improvement from baseline nih.gov |
This table summarizes findings from a 25-week open-label study of this compound in patients with an acute exacerbation of schizoaffective disorder.
Treatment Adherence and Persistence
Treatment adherence is a critical factor in the long-term management of chronic illnesses like schizophrenia and schizoaffective disorder. The development of long-acting injectable (LAI) formulations of antipsychotics, such as this compound, was driven in part by the need to address the high rates of non-adherence seen with oral medications. psychiatrist.comnih.gov
Impact of Long-Acting Injectable Formulations on Adherence Rates
Numerous real-world studies have shown that treatment with this compound once-monthly (PP1M) is associated with higher adherence and persistence compared to oral second-generation antipsychotics (SGAs). psychiatrist.comnih.gov A retrospective cohort study in China and Japan found that patients with schizophrenia treated with PP1M had a significantly lower risk of discontinuation and better adherence compared to those on oral SGAs. psychiatrist.com Specifically, the adjusted hazard ratios for discontinuation with PP1M were 0.75 in Japan and ranged from 0.65 to 0.76 in China compared to oral SGAs. psychiatrist.com The odds of being adherent (defined as a proportion of days covered [PDC] ≥ 80%) were also significantly higher for the PP1M group. psychiatrist.com
A mirror-image study in Colombia reported a dramatic improvement in treatment adherence after initiating PP1M. scielo.org.conih.govscielo.org.co Adherence, measured by a PDC of ≥80%, increased from 23.6% in the 12 months prior to starting PP1M to 89.4% in the 12 months after initiation. scielo.org.conih.govscielo.org.co Similarly, a study of a Medicare population in the US found that patients using this compound were more adherent (PDC ≥0.8; 48.1% vs 32.6%) compared to those on oral atypical antipsychotics. nih.govbecarispublishing.com
The introduction of even longer-acting formulations, such as the 3-monthly (PP3M) and 6-monthly (PP6M) injections, may further enhance adherence by reducing the dosing frequency. nih.govfrontiersin.org A study comparing PP3M to PP1M found that patients in the PP3M cohort were 2.39 times more likely to be adherent. tandfonline.com Another study showed that treatment adherence was higher in a PP3M cohort compared to a PP1M cohort, and higher adherence was associated with a lower relapse rate. nih.gov
Adherence to this compound (PP) vs. Oral Atypical Antipsychotics (OAA)
| Study Population | Adherence Measure | PP Adherence Rate | OAA Adherence Rate | p-value |
|---|---|---|---|---|
| Medicare (US) | PDC ≥ 0.8 | 48.1% | 32.6% | < 0.001 |
| Colombia (Mirror-Image) | PDC ≥ 80% (Pre-PP1M) | - | 23.6% | - |
| Colombia (Mirror-Image) | PDC ≥ 80% (Post-PP1M) | 89.4% | - | < 0.0001 |
This table presents data from two separate studies comparing adherence rates between this compound and oral atypical antipsychotics.
Factors Influencing Treatment Adherence
Adherence to antipsychotic medication is a complex issue influenced by a variety of factors. These can be broadly categorized as patient-related, treatment-related, and healthcare system-related.
Patient-related factors that are consistently associated with non-adherence in patients with schizophrenia include a lack of insight into their illness, negative attitudes towards medication, and past negative experiences with treatment. researchgate.nettandfonline.com Comorbid substance use is also a significant predictor of poorer adherence. nih.govresearchgate.netbecarispublishing.com Conversely, a positive attitude toward medication is associated with better adherence to LAIs. nih.gov
Treatment-related factors also play a crucial role. The formulation of the medication is a key consideration. The injectable route and less frequent administration of LAIs like this compound are often cited as beneficial for improving adherence. nih.govyoutube.com In one study, patients rated features like a "short needle" and the "choice of dosing interval" as important. researchgate.net
Healthcare provider and system-related factors are also influential. The quality of the patient-clinician relationship and the use of shared decision-making can positively impact adherence. unich.it Tailored psychoeducational strategies can also be beneficial. nih.gov
Strategies for Improving Adherence with this compound
Several strategies can be employed to enhance adherence to treatment with this compound.
One of the primary strategies is the use of the long-acting injectable formulation itself, which eliminates the need for daily oral medication and provides a clear record of administration for healthcare providers. youtube.com The availability of progressively longer-acting formulations, from once-monthly to every three or six months, offers further opportunities to reduce the treatment burden and potentially improve adherence. nih.govnih.gov Studies have shown that switching from PP1M to PP3M can lead to improved adherence. nih.govnih.gov
Psychoeducation for patients and their families about the illness and the importance of continuous treatment is a cornerstone of improving adherence. tandfonline.comnih.gov This education should address any concerns or negative beliefs the patient may have about their medication.
Collaborative and patient-centered approaches are also key. A pilot program that combined a behavioral customized adherence enhancement (CAE) approach with LAI medication showed improved adherence and clinical outcomes in individuals with bipolar disorder. psychiatrist.com Similarly, a pharmacist-led program involving in-clinic and home visits to administer LAIs demonstrated significant improvements in medication adherence and a reduction in emergency department visits for mental health exacerbations. medpagetoday.com Such interventions highlight the importance of a supportive and communicative healthcare team in helping patients navigate their treatment. medpagetoday.com
Safety and Tolerability Profile in Research Settings
Adverse Event Profiles
In clinical trials involving patients with schizophrenia, treatment-emergent adverse events (TEAEs) are frequently reported. For paliperidone (B428) palmitate, the most commonly observed TEAEs (with an incidence of ≥5% and occurring at least twice as frequently as placebo) include injection-site reactions, somnolence/sedation, dizziness, akathisia, and extrapyramidal disorder. jnj.cominvegasustennahcp.cominvegasustennahcp.com
A 15-month study designed to reflect real-world management of schizophrenia found that 85.8% of subjects in the paliperidone palmitate group reported TEAEs. psychiatrist.com The five most common TEAEs in this study for the this compound group were injection site pain (18.6%), insomnia (16.8%), weight increase (11.9%), akathisia (11.1%), and anxiety (10.6%). psychiatrist.com In a separate placebo-controlled study in adults with acutely exacerbated schizophrenia, common TEAEs that occurred more frequently in the total this compound group compared to the placebo group included injection-site pain (7.6% vs 3.7%), dizziness (2.5% vs 1.2%), and sedation (2.3% vs 0.6%). nih.gov
The table below summarizes the incidence of common TEAEs from a real-world study comparing this compound to oral antipsychotics. psychiatrist.com
| Adverse Event | This compound (n=226) | Oral Antipsychotics (n=218) |
| Injection Site Pain | 18.6% | 0% |
| Insomnia | 16.8% | 11.5% |
| Weight Increased | 11.9% | Not Reported |
| Akathisia | 11.1% | 6.9% |
| Anxiety | 10.6% | 7.3% |
| Headache | Not Reported | 8.3% |
| Dry Mouth | Not Reported | 8.3% |
| Sedation | Not Reported | 7.3% |
Data sourced from a 15-month, randomized, open-label study. psychiatrist.com
Extrapyramidal symptoms (EPS) are a known class effect of antipsychotic medications. With this compound, the most common EPS-related TEAEs include akathisia, parkinsonism, dyskinesia, and dystonia. psychiatrist.com In pivotal clinical trials, akathisia and extrapyramidal disorder were among the most common adverse reactions. jnj.cominvegasustennahcp.com
The table below presents the incidence of specific EPS-related TEAEs from a comparative study. psychiatrist.com
| Extrapyramidal Symptom | This compound (n=226) | Oral Antipsychotics (n=218) |
| Akathisia | 11.1% | 6.9% |
| Dyskinesia | 2.7% | 1.4% |
| Dystonia | 2.2% | 2.8% |
| Parkinsonism | 1.8% | 1.8% |
Data from a 15-month, randomized, open-label study. psychiatrist.com
This compound, like other dopamine (B1211576) D2 receptor antagonists, can lead to elevated serum prolactin levels. invegasustennahcp.comjnjmedicalconnect.com This elevation persists with chronic administration. invegasustennahcp.com The prolactin-elevating effect of paliperidone is considered similar to that of risperidone (B510). invegasustennahcp.comjnjmedicalconnect.com In a pooled analysis of 10 clinical trials with 3,173 subjects, 38.8% of patients treated with this compound experienced elevated prolactin levels at some point. nih.gov
Hyperprolactinemia may be asymptomatic or can lead to side effects such as gynecomastia, galactorrhea, amenorrhea, and sexual dysfunction. tandfonline.com In a 15-month study, the incidence of prolactin-related TEAEs was 23.5% in the this compound group compared to 4.1% in the oral antipsychotic group. psychiatrist.com An analysis of 10 clinical trials found that symptomatic potentially prolactin-related adverse events (PPR-AEs) affected 2.0% of the total subjects. nih.gov In a long-term maintenance trial, prolactin-related adverse reactions were reported, including amenorrhea and galactorrhea in females and erectile dysfunction in males. invegasustennahcp.com Switching from the 1-month to the 3-month formulation of this compound has been associated with a decrease in prolactin levels. scispace.comnih.gov
The table below shows the percentage of patients with prolactin-related TEAEs in a comparative study. psychiatrist.com
| Treatment Group | Incidence of Prolactin-Related TEAEs |
| This compound | 23.5% |
| Oral Antipsychotics | 4.1% |
Data from a 15-month, randomized, open-label study. psychiatrist.com
Weight gain is a frequently observed adverse event associated with second-generation antipsychotics, including this compound. nih.govjnjmedicalconnect.cominvegasustennahcp.com In a 15-month study, 32.4% of subjects in the this compound group had a weight increase of ≥7%, compared to 14.4% in the oral antipsychotic group. psychiatrist.comjnjmedicalconnect.com In a different long-term study, a weight gain of ≥7% was seen in 16% of patients receiving the 1-month formulation of this compound. jnjmedicalconnect.com
A post-hoc analysis of a long-term trial found that the occurrence of metabolic TEAEs was 14.9% in normal-weight individuals, 14.7% in overweight individuals, and 24.0% in obese individuals at baseline. nih.gov The most common metabolic TEAEs included weight gain and elevated blood levels of glucose and lipids. nih.gov While both paliperidone and olanzapine (B1677200) have been shown to effectively treat schizophrenia, one study found that undesirable metabolic effects, including increases in the triglyceride to HDL ratio and insulin (B600854) resistance, were significantly greater with olanzapine. nih.gov Preclinical animal models also suggest that paliperidone is associated with metabolic dysregulation. plos.org
The table below displays the percentage of patients with a ≥7% increase in body weight from two different long-term studies. jnjmedicalconnect.com
| Study | This compound Group | Comparator Group |
| 15-Month Real-World Study | 32.4% | 14.4% (Oral Antipsychotics) |
| Long-Term Non-Inferiority Study | 16% (PP 1-Month) | 15% (PP 3-Month) |
Data sourced from two separate clinical studies. jnjmedicalconnect.com
Paliperidone has been shown to cause a modest increase in the corrected QT (QTc) interval. jnj.comfiercepharma.com This effect is attributed to the blockade of potassium channels in cardiac cells, which delays ventricular repolarization. droracle.ai The QT prolongation effect of risperidone is thought to be predominantly related to its active metabolite, paliperidone. nih.gov
Clinical studies have been conducted to assess the cardiovascular safety of paliperidone with a specific focus on the QT/QTc interval. clinicaltrials.gov One thorough QT study found that an 8 mg dose of immediate-release paliperidone resulted in a mean increase of 12.3 msec in the QTc interval. droracle.ai Due to this effect, it is recommended to avoid the use of paliperidone with other drugs that also increase the QTc interval and in patients with known risk factors for prolonged QTc, such as congenital long QT syndrome or a history of cardiac arrhythmias. jnj.comfiercepharma.comdroracle.ai
As an injectable formulation, this compound is associated with injection site reactions. These are among the most common adverse events reported in clinical trials. jnj.cominvegasustennahcp.com In a 15-month study, injection site pain was the most frequent TEAE, reported by 18.6% of subjects. psychiatrist.com
Studies evaluating both the 1-month and 3-month formulations found that injections were generally well-tolerated. nih.govresearchgate.net The incidence of investigator-assessed induration, redness, and swelling was low (ranging from 7-13% in the double-blind phase) and typically mild in severity. nih.govresearchgate.netresearchgate.net Patient-rated pain, measured by a visual analog scale (VAS), was also found to be low and tended to decrease over time with subsequent injections. nih.govnih.govresearchgate.net For example, one study reported mean VAS scores decreasing from a baseline of 22.0 to 15.5-15.6 at the endpoint. nih.govresearchgate.net An indirect comparison suggested that this compound may be associated with less injection site pain than some first-generation depot antipsychotics like haloperidol (B65202) decanoate (B1226879) and fluphenazine (B1673473) decanoate. nih.gov
The table below shows the incidence of investigator-assessed injection site reactions from a study comparing 1-month and 3-month formulations of this compound. nih.gov
| Injection Site Reaction | Open-Label Phase (PP 1-Month) | Double-Blind Phase (PP 1-Month & 3-Month) |
| Induration | 9-12% | 7-13% |
| Redness | 9-12% | 7-13% |
| Swelling | 9-12% | 7-13% |
Data represents the range of incidence for these reactions. nih.gov
Discontinuation Rates Due to Adverse Events
In clinical research settings, the rate at which participants discontinue treatment due to adverse events serves as a critical indicator of a drug's tolerability. For this compound, studies have shown varying discontinuation rates depending on the trial design and patient population.
In pivotal short-term trials (9 and 13 weeks) involving patients with schizophrenia, the percentage of patients who discontinued (B1498344) treatment due to adverse events was generally low. For instance, in one 13-week, randomized, placebo-controlled trial, only 2% of patients treated with this compound discontinued due to adverse events, compared to 10% in the placebo group. nih.gov However, in a longer-term relapse prevention study comparing once-monthly this compound to daily oral antipsychotics, the discontinuation rate due to adverse events was 11.9% for the this compound group, compared to 7.8% for the oral antipsychotic group. invegasustennahcp.com
Common adverse events leading to discontinuation in some trials included injection-site pain, insomnia, weight increase, and akathisia. invegasustennahcp.com
Table 1: Discontinuation Rates in Selected this compound Studies
| Study Type | This compound Discontinuation Rate | Placebo/Comparator Discontinuation Rate | Source |
| 13-Week Placebo-Controlled | 2% | 10% (Placebo) | nih.gov |
| Long-Term Comparative Study | 11.9% | 7.8% (Oral Antipsychotics) | invegasustennahcp.com |
Long-Term Safety and Tolerability
The long-term safety and tolerability of this compound have been evaluated in several open-label extension studies and long-term maintenance trials. nih.govnih.gov These studies generally indicate that the safety profile of this compound remains consistent over extended periods, with no new safety signals emerging. nih.govnih.govoup.com
In a one-year open-label extension study, the most frequently reported adverse events (in 6% or more of patients) included insomnia, worsening of schizophrenia, nasopharyngitis, headache, and weight increase. nih.gov Potentially prolactin-related adverse events were noted in 3% of patients, primarily women, and emergent extrapyramidal symptoms (EPS) were reported in 6% of patients. nih.gov Another long-term study following patients for two years found that the safety findings were consistent with the known profile of this compound. nih.gov
The tolerability profile appears to be similar between the once-monthly and the three-month formulations of this compound. oup.comnih.gov
Table 2: Common Treatment-Emergent Adverse Events in a 1-Year Open-Label Study
| Adverse Event | Incidence Rate | Source |
| Insomnia | 7% | nih.gov |
| Worsening of Schizophrenia | 6% | nih.gov |
| Nasopharyngitis | 6% | nih.gov |
| Headache | 6% | nih.gov |
| Weight Increase | 6% | nih.gov |
| Extrapyramidal Symptoms (EPS) | 6% | nih.gov |
| Prolactin-Related Events | 3% | nih.gov |
Specific Patient Populations and Safety Considerations
Elderly Patients
The use of this compound in elderly patients (65 years and older) requires careful consideration due to a general lack of extensive data in this population and heightened safety concerns. nih.govnih.gov Antipsychotic drugs, including paliperidone, carry a boxed warning for an increased risk of death in elderly patients with dementia-related psychosis. invegasustennahcp.cominvegasustennahcp.comfda.gov These deaths are often cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature. jnjmedicalconnect.com this compound is not approved for the treatment of patients with dementia-related psychosis. invegasustennahcp.comfda.goveducationaldoseillustrator.com
Elderly patients may be more susceptible to certain adverse effects, such as orthostatic hypotension, which can lead to falls. invegasustennahcp.com Conditions that lower the seizure threshold may also be more common in this age group. fda.gov Furthermore, age-related declines in renal function are common and can affect the clearance of the drug. jnjmedicalconnect.com Pharmacokinetic modeling suggests that after correcting for the decline in renal function, the impact of age itself on the pharmacokinetics of this compound is minimal. jnjmedicalconnect.com
A case study of an elderly woman with schizophrenia treated with this compound noted improvements in psychotic symptoms but also highlighted iatrogenic consequences, including effects on blood glucose levels and QTc intervals, underscoring the need for careful monitoring in this population. nih.gov
Patients with Pre-existing Medical Conditions
The safety and tolerability of this compound can be influenced by a patient's pre-existing medical conditions.
Renal Impairment: Paliperidone is primarily eliminated through the kidneys. nih.gov Therefore, patients with renal impairment require dose adjustments. For patients with mild renal impairment (creatinine clearance ≥50 mL/min to <80 mL/min), a lower initiation and maintenance dose is recommended. educationaldoseillustrator.comjnjmedicalconnect.com this compound has not been systematically studied and is not recommended in patients with moderate to severe renal impairment (creatinine clearance <50 mL/min). nih.govjnjmedicalconnect.com
Hepatic Impairment: Paliperidone does not undergo extensive hepatic metabolism. nih.govnih.gov Studies based on oral paliperidone have shown that no dose adjustment is necessary for patients with mild to moderate hepatic impairment. researchgate.neteducationaldoseillustrator.com However, paliperidone has not been studied in patients with severe hepatic impairment, and caution is advised in this group. researchgate.neteducationaldoseillustrator.com While generally well-tolerated, rare cases of acute hepatotoxicity have been reported. dusunenadamdergisi.org Liver function test abnormalities can occur, but they are typically mild and transient. nih.gov
Cardiovascular Conditions: Paliperidone's alpha-blocking activity can induce orthostatic hypotension and syncope. invegasustennahcp.comjnjmedicalconnect.com Therefore, it should be used with caution in patients with known cardiovascular disease (e.g., heart failure, recent myocardial infarction), cerebrovascular disease, or conditions that predispose them to hypotension. invegasustennahcp.comjnjmedicalconnect.com Paliperidone is also associated with a modest increase in the QTc interval, a measure of heart rhythm. invegasustennahcp.comnih.gov It should be avoided in patients with congenital long QT syndrome, a history of cardiac arrhythmias, or in combination with other drugs known to prolong the QTc interval. jnjmedicalconnect.cominvegasustennahcp.com A large, population-based retrospective cohort study found that initiating treatment with once-monthly this compound was not associated with an increased risk of serious cardiovascular events compared to initiating a new oral second-generation antipsychotic. nih.govnih.gov
Drug Drug Interactions and Co Medication Management
P-glycoprotein (P-gp) Interactions
Paliperidone (B428) is a substrate of P-glycoprotein (P-gp), a transporter protein involved in drug efflux across various tissues, including the renal tubules. drugs.comnih.govfda.gov
P-gp Inducers : As mentioned, strong inducers of P-gp, which are often also strong CYP3A4 inducers like carbamazepine (B1668303) and rifampin, can significantly increase the renal clearance of paliperidone, thereby lowering its plasma concentration. drugs.comjnjmedicalconnect.com The induction of P-gp can take two to three weeks to reach its maximum effect and a similar duration to dissipate after the inducer is discontinued (B1498344). drugs.com
P-gp Inhibitors : In vitro studies have shown that paliperidone itself is a weak inhibitor of P-gp, but only at high concentrations. jnjmedicalconnect.comnih.gov This suggests a potential for paliperidone to affect the transport of other drugs that are P-gp substrates. nih.gov However, there is currently a lack of human data to confirm the clinical significance of this interaction. nih.gov
Interactions with Dopamine (B1211576) Agonists (e.g., Levodopa)
Paliperidone functions as a central dopamine D2 receptor antagonist. patsnap.com This mechanism of action directly opposes the effects of dopamine agonists like levodopa, which are used to increase dopamine levels or stimulate dopamine receptors. jnjmedicalconnect.comrxlist.com
Pharmacodynamic Antagonism : The therapeutic efficacy of dopamine agonists, such as levodopa, pramipexole, and ropinirole, can be diminished when co-administered with paliperidone. jnjmedicalconnect.comrxlist.com This antagonism can lead to a worsening of symptoms in conditions like Parkinson's disease. drugbank.com
Clinical Management : It is recommended to monitor patients for reduced efficacy of the dopamine agonist and manage them as clinically appropriate. jnjmedicalconnect.comrxlist.com The combination should be used with caution, and a careful risk-benefit assessment is necessary.
Co-administration with Other Psychotropic Medications
The concurrent use of paliperidone palmitate with other psychotropic drugs requires careful consideration due to the potential for additive pharmacodynamic effects.
Other Antipsychotics : There is a lack of systematically collected data on the concomitant use of Invega Sustenna® with other antipsychotics. jnjmedicalconnect.com Since paliperidone is the active metabolite of risperidone (B510), co-administration of these two drugs for extended periods should be done with caution to avoid additive dopaminergic blockade and increased risk of adverse effects. jnjmedicalconnect.com Pharmacokinetic modeling suggests that adding this compound to existing oral paliperidone treatment can lead to significantly elevated plasma concentrations and is not recommended. jnjmedicalconnect.com
Central Nervous System (CNS) Depressants : Caution is advised when using this compound with other CNS depressants, including benzodiazepines, opioids, and alcohol. patsnap.cominvegasustennahcp.com The combination can lead to enhanced sedative effects, increasing the risk of drowsiness, dizziness, and impaired motor coordination. patsnap.com
Mood Stabilizers and Antidepressants : this compound has been studied as both a monotherapy and as an adjunct to mood stabilizers or antidepressants for schizoaffective disorder. rxlist.comnih.gov Clinical trials have shown its efficacy in preventing relapse in patients, both alone and in combination with these adjunctive treatments. nih.gov
Valproate : Co-administration of oral paliperidone with divalproex sodium extended-release resulted in an approximate 50% increase in the Cmax and AUC of paliperidone. nih.gov Conversely, paliperidone did not affect the steady-state plasma concentration of valproic acid. nih.gov While this interaction was observed, both medications were generally well-tolerated together. nih.gov
Lithium : A pharmacokinetic interaction between paliperidone and lithium is considered unlikely. jnjmedicalconnect.com
Drugs that Prolong the QTc Interval : Paliperidone can cause a modest increase in the corrected QT (QTc) interval. nih.govinvegasustennahcp.com Therefore, it is advisable to avoid co-administration with other medications known to prolong the QTc interval. rxlist.com This includes certain antiarrhythmics (e.g., quinidine, amiodarone), other antipsychotics (e.g., chlorpromazine, thioridazine), and some antibiotics (e.g., moxifloxacin). rxlist.com
Neurobiological and Biomarker Research
Neurotransmitter System Modulation Beyond Primary Receptors
The affinity of paliperidone (B428) for these additional receptors is generally lower than its affinity for D2 and 5-HT2A receptors. nih.gov In vitro studies have quantified these binding affinities (Ki), demonstrating a notable interaction with adrenergic and histaminergic systems. jnjmedicalconnect.comnih.gov Conversely, paliperidone shows no significant affinity for cholinergic muscarinic or beta-1 and beta-2 (β1 and β2) adrenergic receptors, suggesting a lower likelihood of side effects associated with these pathways. nih.govjnjmedicalconnect.comnih.gov The pharmacological activity of the (+)- and (-)-paliperidone enantiomers is reported to be qualitatively and quantitatively similar. jnjmedicalconnect.com
Table 1: Paliperidone Receptor Binding Affinities (Ki) Beyond Primary Targets
| Receptor | Binding Affinity (Ki) Value (nM) | Reference |
| Alpha-1 (α₁) Adrenergic | ~4-11 | jnjmedicalconnect.comnih.gov |
| Alpha-2 (α₂) Adrenergic | ~17 | nih.gov |
| Histamine H1 (H₁) | ~17-34 | jnjmedicalconnect.comnih.gov |
| Serotonin (B10506) 5-HT₇ | ~2.7-10 | nih.gov |
| Cholinergic Muscarinic | >10,000 | nih.gov |
This table displays the binding affinities (Ki) of paliperidone for various neurotransmitter receptors, excluding the primary D2 and 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.
Neuroimaging Studies (e.g., Receptor Occupancy)
Neuroimaging techniques, particularly Positron Emission Tomography (PET), have been instrumental in elucidating the in-vivo action of paliperidone in the human brain. These studies primarily focus on quantifying the occupancy of dopamine (B1211576) D2 receptors, a key target for antipsychotic efficacy.
Research using PET scans with radioligands like [11C]raclopride and [11C]FLB 457 has measured D2 receptor occupancy in different brain regions of patients with schizophrenia undergoing treatment. nih.gov Studies have shown that paliperidone achieves substantial D2 receptor occupancy in both the striatum and the temporal cortex. nih.gov Findings indicate that there is no significant difference in the magnitude of D2 receptor occupancy between these two brain regions. nih.gov
The relationship between paliperidone dose and D2 receptor occupancy has been characterized, with studies estimating the dose required to occupy 50% of receptors (ED50). In patients with schizophrenia, the ED50 for D2 receptor occupancy was found to be 2.38 mg/day in the striatum and 2.84 mg/day in the temporal cortex. nih.govresearchgate.net It is suggested that a D2 receptor occupancy level between 70-80% is optimal for therapeutic efficacy while minimizing the risk of extrapyramidal symptoms. jnjmedicalconnect.comnih.gov
Table 2: Summary of Paliperidone PET Neuroimaging Research
| Brain Region | PET Ligand | Key Findings | Reference |
| Striatum | [11C]raclopride | D₂ receptor occupancy ranged from 54.2% to 85.5%; ED₅₀ was 2.38 mg/day. | nih.gov |
| Temporal Cortex | [11C]FLB 457 | D₂ receptor occupancy ranged from 34.5% to 87.3%; ED₅₀ was 2.84 mg/day. | nih.gov |
| Striatum & Cortex | Not Specified | A dose of 6 mg of paliperidone ER provides a mean D₂ receptor occupancy of 64% at 22 hours post-dose. | researchgate.net |
| Striatum & Temporal Cortex | Not Specified | Doses of 6-9 mg are estimated to provide 70-80% D₂ receptor occupancy. | nih.gov |
This table summarizes key findings from Positron Emission Tomography (PET) studies on paliperidone, focusing on dopamine D2 receptor occupancy in specific brain regions.
Biomarkers of Treatment Response and Adverse Events
The identification of reliable biomarkers to predict how patients will respond to paliperidone palmitate treatment or whether they will experience adverse events is a critical area of ongoing research. Investigations have explored genetic markers, inflammatory molecules, and other physiological indicators.
Genetic Biomarkers: Pharmacogenetic studies have sought to identify genetic variations that influence paliperidone efficacy. A large-scale candidate gene study pointed to a single nucleotide polymorphism (SNP) in the ERBB4 gene, which is involved in the neuregulin 1 (NRG1)-ErbB4 signaling pathway, as potentially contributing to differential treatment response. nih.gov However, this finding was not consistently reproduced in replication cohorts. nih.gov Another genome-wide association study (GWAS) identified a potential association between genetic variations in the ADCK1 gene and paliperidone efficacy, with one SNP reaching genome-wide significance for improvement in the Clinical Global Impression Scale-Severity. nih.govpharmgkb.org These studies suggest treatment response may be polygenic, but findings require further replication. nih.gov
Inflammatory and Other Biomarkers: The interplay between the immune system and schizophrenia treatment is another focus. Some research indicates that antipsychotic treatment can alter cytokine levels. nih.gov Specifically, treatment with risperidone (B510) (the parent compound of paliperidone) in patients with metabolic syndrome led to increased levels of IFN-α2, IL-1β, and IL-7. nih.gov The levels of certain cytokines, such as IL-6 and IFN-γ, have been associated with treatment resistance in schizophrenia more broadly. nih.gov
Elevated prolactin levels are a known physiological response to D2 receptor antagonism. nih.gov Treatment with this compound is associated with elevated prolactin, and these levels can remain high during maintenance treatment. nih.gov Additionally, some research has used neuroimaging to explore structural biomarkers, finding that baseline subcortical structural covariance in pathways like the putamen–hippocampus–pallidum–accumbens circuit may differ between treatment responders and non-responders. frontiersin.org
Table 3: Investigational Biomarkers for this compound
| Biomarker Type | Specific Marker | Associated Finding | Reference |
| Genetic | SNP in ERBB4 gene | Preliminary association with differential treatment response. | nih.gov |
| Genetic | SNP (rs56240334) in ADCK1 gene | Potential association with treatment efficacy (CGI-S improvement). | nih.govpharmgkb.org |
| Inflammatory | Cytokines (IFN-α2, IL-1β, IL-7) | Levels increased after risperidone treatment in patients with metabolic syndrome. | nih.gov |
| Hormonal | Prolactin | Levels are elevated due to D₂ receptor antagonism. | nih.gov |
| Neuroimaging | Subcortical Structural Covariance | Baseline differences in specific brain circuits may relate to treatment response. | frontiersin.org |
This table outlines various biomarkers being investigated for their potential to predict treatment response or physiological effects of paliperidone.
Economic and Quality of Life Outcomes Research
Healthcare Resource Utilization (Hospitalizations, Emergency Visits)
A substantial body of evidence indicates that treatment with paliperidone (B428) palmitate is associated with a marked reduction in healthcare resource utilization, particularly psychiatric hospitalizations and emergency room (ER) visits, when compared to previous treatments with oral antipsychotics.
Mirror-image studies, which compare patient outcomes before and after initiating a new treatment, consistently demonstrate these benefits. One such retrospective study found that after starting paliperidone palmitate, the mean number of hospital admissions per patient per year fell significantly from 0.83 to 0.17, and the mean number of hospital bed days decreased from 24.85 to 8.74. nih.govresearchgate.net Another study reported an even more dramatic reduction in mean hospitalization days, from 106.53 in the year prior to initiation to 19.10 in the year after. mdpi.com Similarly, a study in a recent-onset schizophrenia population showed a decrease in the average number of hospitalizations from 1.1 to 0.3 and a drop in mean hospitalization days from 13.6 to 7.0 after one year of treatment. nih.gov
Table 1: Impact of this compound on Hospitalization Rates (Mirror-Image Studies)
| Study | Patient Population | Outcome Measured | Result Before PP Initiation | Result After PP Initiation | Percentage Reduction |
|---|---|---|---|---|---|
| Oh et al. (2019) nih.govresearchgate.net | Schizophrenia/Schizoaffective Disorder (n=46) | Mean Admissions/Year | 0.83 | 0.17 | 79.5% |
| Oh et al. (2019) nih.govresearchgate.net | Schizophrenia/Schizoaffective Disorder (n=46) | Mean Bed Days/Year | 24.85 | 8.74 | 64.8% |
| Lazzaretti et al. (2023) mdpi.com | Psychosis (n=158) | Mean Hospitalization Days/Year | 106.53 | 19.10 | 82.1% |
| Popovic et al. (2021) nih.gov | Recent Onset Schizophrenia (n=112) | Mean Hospitalizations/Year | 1.1 | 0.3 | 72.7% |
| Popovic et al. (2021) nih.gov | Recent Onset Schizophrenia (n=112) | Mean Hospitalization Days/Year | 13.6 | 7.0 | 48.5% |
| Basnet et al. (2019) nih.gov | Schizophrenia (Veterans, n=493) | Mean All-Cause Inpatient Stays/Year | 2.2 | 1.1 | 50.0% |
| Basnet et al. (2019) nih.gov | Schizophrenia (Veterans, n=493) | Mean Length of Inpatient Stay (Days) | 28.1 | 14.0 | 50.2% |
Cost-Effectiveness Analyses
Economic evaluations of this compound frequently conclude that despite higher pharmacy costs, the treatment can be a cost-effective or even cost-saving option from a healthcare payer perspective. These economic benefits are primarily driven by the reduction in costly medical events like hospitalizations and relapses. analysisgroup.comnih.gov
A VA database study highlighted that while annual pharmacy and outpatient costs were higher for patients on this compound, these increases were more than offset by a significant reduction in annual inpatient costs ($14,456), resulting in an average annual cost-saving of $8,511 per patient compared to oral atypical antipsychotics. va.gov Another economic model projected that for a hypothetical health plan, switching just 5% of non-adherent patients from oral antipsychotics to the once-monthly formulation could result in net schizophrenia-related cost savings of $674,975 annually, averting 92 relapses. analysisgroup.com
Analyses comparing different formulations of this compound also show economic advantages for longer-acting versions. One study found that among the injectable formulations, the 6-monthly option was the most cost-effective, followed by the 3-monthly and then the 1-monthly formulation. nih.gov A cost-utility analysis in China determined that both the 1-month (PP1M) and 3-month (PP3M) formulations were cost-effective compared to oral paliperidone extended-release (ER), with incremental cost-effectiveness ratios (ICERs) below the established willingness-to-pay threshold. frontiersin.org Specifically, the ICER for PP3M was substantially lower, indicating notable cost-utility advantages over PP1M. frontiersin.org
However, not all studies find it superior. A randomized trial comparing this compound to the older, first-generation injectable haloperidol (B65202) decanoate (B1226879) found that while this compound was associated with slightly greater quality-adjusted life years (QALYs), it also incurred significantly higher total healthcare costs, leading to a very high ICER of $508,241/QALY. nih.govpsychiatryonline.org This suggests that its cost-effectiveness can be highly dependent on the comparator drug and the specific healthcare system.
Table 2: Summary of Cost-Effectiveness and Economic Impact Studies
| Study | Comparison | Time Horizon | Key Economic Finding |
|---|---|---|---|
| Young et al. (2016) va.gov | PP1M vs. Oral Atypical Antipsychotics | 1 Year | Average annual cost-savings of $8,511 per patient with PP1M. |
| Pilon et al. (2017) analysisgroup.com | Switching to PP1M from Oral Antipsychotics | 12 Months | Net cost savings of $4,445 per patient switched per year. |
| Pilon et al. (2022) nih.gov | Switching to PP1M/PP3M/PP6M from Oral Antipsychotics | 3 Years | Switching 5% of patients to PP1M saved $8.2M; including PP3M/PP6M increased savings to $9.1M. |
| Zhou et al. (2024) frontiersin.org | PP1M vs. Prior Oral Antipsychotics | 1 Year | For previously hospitalized patients, total expenses decreased by 37.67%. |
| Lin et al. (2023) frontiersin.org | PP1M/PP3M vs. Paliperidone ER | 20 Years | Both PP1M and PP3M were cost-effective, with ICERs of $8,247/QALY and $873/QALY, respectively. |
| Rosenheck et al. (2016) nih.govpsychiatryonline.org | This compound vs. Haloperidol Decanoate | 18 Months | PP was associated with greater QALYs but also greater costs, resulting in an ICER of $508,241/QALY. |
Patient-Reported Outcomes and Quality of Life (QoL) Assessments
Treatment with this compound has been shown to improve patient-reported outcomes, including quality of life (QoL) and social functioning. Studies utilizing various assessment tools have documented these positive changes.
A naturalistic study using the Quality of Life Index (QL-Index) found a statistically significant improvement in QoL scores over time for outpatients treated with this compound. cambridge.org Another study involving patients on different long-acting injectables, including one-month and three-month this compound, found that after one year of treatment, 69% of patients rated their quality of life as "good" or "very good". nih.govnih.govresearchgate.net
Improvements in functional outcomes are also a key finding. A six-month follow-up study of patients who switched to the once-monthly formulation (PP1M) reported an 8.60% increase in scores on the Personal and Social Performance (PSP) scale, which measures social functioning. nih.gov Research comparing the one-month and three-month formulations found that both treatments led to significant increases in PSP scores over time, indicating improved social function. researchgate.net The extended interval between injections with the longer-acting formulations is hypothesized to allow patients greater freedom from therapy, which may contribute to a better QoL. nih.gov
Table 3: Patient-Reported Outcomes and Quality of Life Assessments
| Study | Assessment Tool | Formulation(s) Studied | Key Finding |
|---|---|---|---|
| Piras et al. (2020) cambridge.org | Quality of Life Index (QL-Index) | PP | Statistically significant improvement in QL-Index mean total score from 5 to 7.2. |
| Corponi et al. (2022) nih.govnih.govresearchgate.net | WHOQOL-BREF | PP1M, PP3M | 69% of patients rated their quality of life as "good" or "very good" after 1 year. |
| Liu et al. (2025) nih.gov | Personal and Social Performance (PSP) | PP1M | PSP scores increased significantly by 8.60% over 6 months. |
| Chang et al. researchgate.net | Personal and Social Performance (PSP) | PP1M, PP3M | PSP scores significantly increased over time with both treatments. |
Caregiver Burden
The administration of this compound has been linked to a significant reduction in the burden experienced by caregivers of individuals with schizophrenia. This effect is often measured using the Involvement Evaluation Questionnaire (IEQ).
A pooled analysis of two large, double-blind, randomized studies involving nearly 1,500 caregivers found that switching patients from oral antipsychotics to long-acting injectable this compound resulted in a significant improvement in caregiver burden. nih.gov The study noted less impact on caregivers' leisure time and a reduction in the hours spent providing care. nih.gov Another study specifically examining the efficacy of the once-monthly formulation (PP1M) found that it effectively reduced caregiver burden, with scores on the Zarit Caregiver Burden Inventory decreasing by nearly 45% over a six-month period. nih.gov
Table 4: Impact on Caregiver Burden
| Study | Assessment Tool | Intervention | Key Finding on Caregiver Burden |
|---|---|---|---|
| Gopal et al. (2017) nih.gov | Involvement Evaluation Questionnaire (IEQ) | Switching from oral antipsychotics to PP1M/PP3M | Significant improvement in overall caregiver burden (p < 0.001). |
| Savill et al. (2021) uniovi.esresearchgate.net | Involvement Evaluation Questionnaire (IEQ) | Transitioning from PP1M to PP3M | Significant reduction in IEQ total score by a mean of -4.0 (p < 0.0001). |
| Liu et al. (2025) nih.gov | Zarit Caregiver Burden Inventory | Switching from oral antipsychotics to PP1M | Zarit Burden scores decreased significantly by 44.89% (p < 0.001). |
Patient and Clinician Satisfaction with Treatment
High rates of satisfaction with this compound treatment have been reported among patients, their relatives/caregivers, and clinicians. This satisfaction is often linked to the convenience of less frequent dosing and perceived effectiveness.
In a multicenter prospective study evaluating the 6-month formulation (PP6M), the majority of patients (81.5%), relatives/carers (81.1%), and clinicians (90.9%) reported being satisfied, very satisfied, or extremely satisfied one year after switching from other antipsychotics. nih.govnih.gov Notably, 42% of patients and 45% of their relatives perceived the 6-month formulation as more effective than the previous treatment. nih.gov
Similar findings have been observed with other formulations. A study of the 3-month formulation (PP3M) found high satisfaction rates, with patients citing fewer injections and feeling less medicated as primary reasons. tandfonline.com Another study reported that after switching to the once-monthly injection (PP1M), the treatment satisfaction rate, as measured by the Medication Satisfaction Questionnaire (MSQ), improved from 32.8% at baseline to over 70% and remained at that level. tandfonline.comsop.org.tw This high level of satisfaction across different formulations and stakeholder groups is considered important for improving treatment continuity and adherence. nih.govcambridge.org
Table 5: Patient, Caregiver, and Clinician Satisfaction Rates
| Study | Formulation(s) Studied | Stakeholder Group | Satisfaction Metric/Finding |
|---|---|---|---|
| Hazo et al. (2025) nih.govnih.gov | PP6M | Patients | 81.5% were satisfied, very satisfied, or extremely satisfied. |
| Hazo et al. (2025) nih.govnih.gov | PP6M | Relatives/Carers | 81.1% were satisfied, very satisfied, or extremely satisfied. |
| Hazo et al. (2025) nih.govnih.gov | PP6M | Clinicians | 90.9% were satisfied, very satisfied, or extremely satisfied. |
| Corponi et al. (2022) nih.govnih.govresearchgate.net | PP1M, PP3M, HAL-D | Patients | 71% declared themselves to be "satisfied" or "very satisfied" at 1 year. |
| Lin et al. (2019) sop.org.tw | PP1M | Patients | Treatment satisfaction rate (MSQ score ≥ 4) improved from 32.8% to >70%. |
| Samaha et al. (2021) tandfonline.com | PP3M | Patients | Higher general satisfaction rates with PP3M (69%) compared to PP1M. |
Future Directions and Emerging Research Areas
Novel Formulations and Delivery Systems (e.g., 6-monthly)
A primary area of ongoing research is the development of new formulations of paliperidone (B428) palmitate that offer even longer dosing intervals, aiming to further reduce the treatment burden on patients. The evolution from once-monthly to three-monthly, and now to a six-monthly injection, underscores this trend.
The six-month formulation of paliperidone palmitate represents a significant advancement in LAI technology. nih.govnih.gov A three-year open-label extension study of a randomized clinical trial demonstrated favorable long-term outcomes for this formulation in adults with schizophrenia. nih.govnih.gov Over the three-year period, 95.9% of patients receiving the six-month injection remained relapse-free, and they showed stable clinical and functional scores on the Positive and Negative Syndrome Scale (PANSS), Clinical Global Impression-Severity (CGI-S), and Personal and Social Performance (PSP) scale. nih.govnih.gov
Beyond extended injection intervals, research is exploring entirely new delivery systems. One promising avenue is the use of microneedle technology . nih.govnih.gov Researchers have developed dissolving and implantable microarray patch (MAP) systems for paliperidone. nih.gov These patches, which can be self-administered, have shown excellent mechanical properties for skin insertion and can offer sustained drug release for up to 14 days. nih.gov This technology has the potential to improve patient autonomy and adherence. nih.gov Another approach involves fabricating polyvinyl alcohol microneedles loaded with a this compound nanocomplex, which has demonstrated enhanced drug concentration in both plasma and brain tissue in preclinical studies. nih.gov
Additionally, new once-monthly formulations are also emerging from different manufacturers, which could provide more options for clinicians and patients. tandfonline.com For instance, a once-monthly LAI formulation of this compound manufactured by Luye was approved in 2024. tandfonline.com Research into subcutaneous formulations of this compound is also underway, which could offer a less invasive administration route compared to intramuscular injections. google.com
Table 1: Comparison of this compound Formulations
| Formulation | Dosing Interval | Key Research Findings | Source |
|---|---|---|---|
| This compound (Janssen) | Once-monthly | Established efficacy in reducing relapse and improving functioning. | taylorandfrancis.com |
| This compound (Janssen) | 3-monthly | Significantly delayed time to relapse compared to placebo in a Phase 3 study. fiercepharma.com | fiercepharma.comnih.gov |
| This compound (Janssen) | 6-monthly | Demonstrated long-term stability and a 95.9% relapse-free rate over 3 years in an open-label extension study. nih.govnih.gov | nih.govnih.gov |
| This compound (Luye) | Once-monthly | Approved in 2024, offering a new option with a different initiation schedule compared to the Janssen formulation. tandfonline.com | tandfonline.comtandfonline.com |
| Microneedle Patch (Investigational) | Up to 14 days | Preclinical studies show potential for sustained release and self-administration. nih.govnih.gov | nih.govnih.gov |
| Subcutaneous Formulation (Investigational) | Not yet established | Aims to provide a less invasive administration route. google.com | google.com |
Personalized Medicine Approaches to this compound Therapy
The variability in patient response to antipsychotic medication is a significant clinical challenge. Personalized medicine, which aims to tailor treatment to individual patient characteristics, is a key area of future research for this compound.
Pharmacogenomics, the study of how genes affect a person's response to drugs, is a promising tool for personalizing this compound therapy. A genome-wide association study identified a potential link between a specific gene, ADCK1, and the efficacy of paliperidone. While this finding requires replication in further studies, it suggests that genetic markers could one day help predict which patients are most likely to benefit from this treatment.
Beyond genetics, other factors such as a patient's metabolic profile, co-occurring conditions, and even the gut microbiome are being investigated as potential biomarkers to guide treatment decisions. The goal is to move beyond a "one-size-fits-all" approach and develop individualized treatment strategies that maximize efficacy.
Comparative Studies with Newer Antipsychotics
As new antipsychotic medications become available, there is a growing need for comparative effectiveness research to inform clinical decision-making. Several studies have compared this compound to other newer antipsychotics, with mixed results.
An indirect treatment comparison of aripiprazole (B633) lauroxil and this compound found that both were effective in treating adults with acute exacerbations of schizophrenia, with no clinically meaningful differences in the incidence of selected safety and tolerability issues. A meta-analysis of four randomized controlled trials comparing this compound to risperidone (B510) long-acting injectable found no significant differences in efficacy, as measured by changes in the PANSS total score. nih.gov However, the study did find a higher rate of discontinuation for any reason with this compound. nih.gov
A retrospective cohort study comparing this compound to oral atypical antipsychotics found that patients on this compound had a lower likelihood of emergency department visits. A cost-effectiveness analysis in Sweden suggested that this compound may be a more effective and less costly treatment option over a five-year period compared to risperidone long-acting injectable and olanzapine (B1677200) pamoate . tandfonline.com
It is important to note that many of these comparative studies have limitations, such as being indirect comparisons or retrospective in nature. More head-to-head randomized controlled trials are needed to provide a clearer picture of the relative benefits and drawbacks of this compound compared to other newer antipsychotics.
Table 2: Summary of Comparative Studies
| Comparator Antipsychotic | Study Type | Key Findings | Source |
|---|---|---|---|
| Aripiprazole Lauroxil | Indirect Treatment Comparison | Both effective for acute schizophrenia with no significant differences in safety/tolerability. | |
| Risperidone Long-Acting Injectable | Meta-analysis of RCTs | No significant difference in efficacy (PANSS total score). Higher discontinuation rate with this compound. nih.gov | nih.gov |
| Oral Atypical Antipsychotics | Retrospective Cohort Study | Lower likelihood of emergency department visits with this compound. | |
| Risperidone LAI and Olanzapine Pamoate | Cost-effectiveness Analysis | This compound may be more effective and less costly over 5 years in a Swedish context. tandfonline.com | tandfonline.com |
Impact on Long-Term Disease Progression
A critical question in schizophrenia treatment is whether interventions can alter the long-term course of the illness. Research is increasingly focused on how treatments like this compound may impact not just symptoms, but also the underlying disease progression.
Long-acting injectables, by ensuring continuous medication delivery, may play a crucial role in preventing the relapses that are often associated with a worsening long-term prognosis. nih.gov The aforementioned three-year study of the six-month formulation of this compound provides evidence for its effectiveness in maintaining long-term stability and preventing relapse. nih.govnih.gov
A post-hoc analysis of three large studies (PRIDE, PROSIPAL, and DREaM) found that this compound was associated with a significantly longer time to first treatment failure compared to oral antipsychotics, regardless of the duration of illness. psychiatrist.com This suggests that the consistent medication delivery of a long-acting injectable may contribute to better long-term outcomes. psychiatrist.com
Future research will likely focus on identifying biomarkers that can track disease progression and evaluating how different treatment strategies, including the early use of LAIs like this compound, can positively influence these markers over time.
Role in Early Intervention Strategies in Psychosis
There is a growing consensus that early and effective intervention in the initial stages of psychosis can significantly improve long-term outcomes. Traditionally, long-acting injectables have been reserved for patients with chronic illness and a history of non-adherence. However, this paradigm is being challenged, with increasing interest in the use of LAIs earlier in the course of treatment.
A post-hoc analysis of the PRIDE, PROSIPAL, and DREaM studies specifically looked at the effectiveness of this compound in patients with a shorter duration of illness (0-3 years). psychiatrist.com The results showed that even in this early-phase population, this compound was associated with a lower rate of treatment failure compared to oral antipsychotics. psychiatrist.com This provides evidence to support the consideration of LAIs as a first-line treatment option for some patients.
The rationale for early use of LAIs is that they can help establish treatment adherence from the outset, potentially preventing the cycle of relapse and re-hospitalization that can be so detrimental in the early years of the illness. Future clinical trials are needed to prospectively evaluate the benefits of initiating this compound and other LAIs in first-episode psychosis and to identify which patients are most likely to benefit from this approach.
Q & A
Q. How are ethical considerations integrated into trials involving criminal justice-involved populations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
